molecular formula C14H21N3O2 B8599260 Ethyl 2-(4-(2-Pyridyl)-1-piperazinyl)propionate

Ethyl 2-(4-(2-Pyridyl)-1-piperazinyl)propionate

Cat. No. B8599260
M. Wt: 263.34 g/mol
InChI Key: RZXDERFHYCYQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-(2-Pyridyl)-1-piperazinyl)propionate is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-(2-Pyridyl)-1-piperazinyl)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-(2-Pyridyl)-1-piperazinyl)propionate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H21N3O2

Molecular Weight

263.34 g/mol

IUPAC Name

ethyl 2-(4-pyridin-2-ylpiperazin-1-yl)propanoate

InChI

InChI=1S/C14H21N3O2/c1-3-19-14(18)12(2)16-8-10-17(11-9-16)13-6-4-5-7-15-13/h4-7,12H,3,8-11H2,1-2H3

InChI Key

RZXDERFHYCYQJK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)N1CCN(CC1)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(2-pyridyl)piperazine (15.0 grams; 0.092 moles), ethyl 2-bromopropionate (16.7 grams; 0.092 moles) and potassium carbonate (12.7 grams; 0.092 moles) in absolute ethanol (150 cc) is boiled under reflux for about three hours. After cooling, the mixture is filtered, the filtrate is allowed to evaporate and finally the residue is distilled under vacuo, giving the product, b.p. 130°-132° C. (0.01 mm); Rf=0.37 (from ethyl acetate); IR (neat) νmax: 1730, 1600, 1490, 1440, 1320, 1250, 1160, 985, 780 cm-1.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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